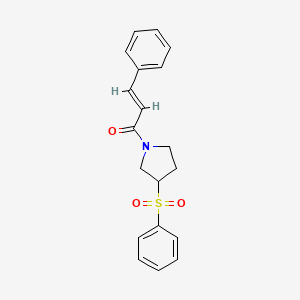

(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)24(22,23)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWJIYUKDAVXCO-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or methanol to facilitate the formation of the chalcone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce functional groups like halides or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities.

Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in oxidative stress or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Notes:

- Electronic Effects : The phenylsulfonyl group in the target compound likely reduces LUMO energy compared to pyrrolidine or methoxy-substituted analogs, enhancing electrophilicity and reactivity in Michael addition or nucleophilic attack .

- IR Spectroscopy : Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) correlate with lower ν(C=O) frequencies (~1689 cm⁻¹), while electron-withdrawing groups like sulfonyl or nitro may increase ν(C=O) due to reduced conjugation .

- Biological Activity : Pyridyl and nitro-substituted chalcones exhibit fungicidal and antimicrobial properties ; the sulfonyl group may improve pharmacokinetic properties (e.g., membrane permeability) .

Crystallographic and Conformational Analysis

- The enone system in chalcones typically adopts an s-trans conformation, stabilized by conjugation . Substituents like phenylsulfonyl may influence crystal packing via hydrogen bonding or π-π interactions, as seen in studies using SHELX for refinement .

Research Findings and Gaps

- Experimental Data Needed : Quantum chemical descriptors (HOMO/LUMO) and crystallographic data for the target compound are absent in the evidence. Inference from analogs suggests a LUMO ~5.0–5.5 eV .

Biological Activity

(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, with a CAS number of 1448140-31-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential for future research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The presence of the phenylsulfonyl group and the pyrrolidine moiety suggests potential interactions with biological targets, particularly in cancer cells.

Research indicates that compounds similar to this compound can exert their effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing sulfonamide groups often display significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 and MCF-7, indicating potent anticancer properties .

- EGFR Inhibition : Some studies have highlighted the ability of related compounds to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For example, certain analogs showed IC50 values as low as 40 nM in inhibiting EGFR kinase activity . This suggests that this compound may also interact with EGFR, contributing to its anticancer effects.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by upregulating pro-apoptotic markers such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This mechanism is crucial for effective cancer therapy.

Anticancer Activity

A comprehensive review of literature reveals several studies that provide insights into the anticancer activity of related compounds:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.8 | EGFR inhibition, apoptosis induction |

| Study B | A549 | 0.0016 | EGFR inhibition |

| Study C | PANC-1 | 0.9 | Apoptosis via caspase activation |

| Study D | HT29 | 1.5 | Cell cycle arrest |

These findings underscore the potential of this compound as a promising candidate for further development as an anticancer agent.

Case Study 1: Efficacy in Tumor Models

In a tumor model study, a related compound was administered at a dosage of 5 mg/kg for 20 days. The results indicated a significant reduction in tumor volume and weight compared to control groups, supporting the hypothesis that compounds with similar structures can effectively inhibit tumor growth .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways activated by these compounds. Western blot analysis revealed that treatment led to dose-dependent inhibition of key signaling pathways involved in cell survival and proliferation, including AKT and ERK signaling pathways . This highlights the multifaceted approach these compounds may take in targeting cancer cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Libeskind-Srogl) or condensation of pyrrolidine sulfonyl derivatives with α,β-unsaturated ketone precursors . Key parameters include:

- Catalysts : Transition metals (e.g., Pd or Cu) for cross-coupling.

- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates.

- Temperature : 60–100°C under reflux for 6–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from ethanol.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, PPh₃ | DMF | 80 | 65–75 |

| 2 | NaH, THF | THF | 25 (rt) | 85–90 |

Q. Reference :

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard. Steps include:

Crystallization : Grow single crystals via slow evaporation in ethanol/water.

Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution and refinement (R-factor < 0.05) .

Q. Table 2: Crystallographic Data (Example from Analogous Compound)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 12.03, 17.41, 9.44 |

| β (°) | 91.76 |

| V (ų) | 1976.38 |

| Z | 4 |

Q. Reference :

Q. What computational methods predict the compound’s reactivity and interactions?

Methodological Answer:

- Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) .

- Molecular Docking : AutoDock Vina to simulate binding to biological targets (e.g., enzymes) using PDB structures.

- QSAR : Build models with descriptors like logP, polar surface area, and electronic parameters to predict bioactivity .

Q. How can enantiomer-specific synthesis be achieved for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during key bond-forming steps.

- Chromatography : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Q. Reference :

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Assumptions : Check QSAR model training sets for structural diversity.

- Experimental Validation : Conduct dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

Q. What role do hydrogen-bonding patterns play in crystallization and bioactivity?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., Etter’s notation: D, C, R motifs) using crystallographic data .

- Thermal Analysis : DSC/TGA to correlate H-bond networks with melting points and stability.

- Bioactivity Correlation : Compare H-bond donor/acceptor counts with enzyme inhibition potency .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

Q. Table 3: SAR Example

| Modification | Bioactivity (IC₅₀, μM) |

|---|---|

| Phenylsulfonyl | 12.3 ± 1.2 |

| Trifluoromethyl | 8.7 ± 0.9 |

| Triazole | 6.5 ± 0.7 |

Q. What experimental techniques identify biological targets for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to purified proteins.

- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in KO cell lines .

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.